5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol
Description
Properties
IUPAC Name |
5-[4-(4-chlorophenyl)piperazine-1-carbonyl]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2/c17-13-2-4-14(5-3-13)19-7-9-20(10-8-19)16(22)12-1-6-15(21)18-11-12/h1-6,11H,7-10H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTFPZNLBKUWGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CNC(=O)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol typically involves multiple steps, starting with the preparation of the piperazine ring. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The key steps in the synthesis involve:
Cyclization: The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) leads to the formation of protected piperazines.
Deprotection: The protected piperazines are then deprotected using thiophenol (PhSH) to yield the desired piperazine derivatives.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound is significant in the development of new pharmaceutical agents due to its potential biological activities. Its structure allows it to interact with various biological targets, making it a candidate for drug design aimed at treating conditions such as depression and anxiety disorders. The piperazine moiety is particularly noted for its role in modulating neurotransmitter systems, which is crucial in psychiatric medications.
Mechanism of Action
The mechanism of action involves the compound's interaction with specific receptors or enzymes. It may function as an inhibitor or modulator, influencing pathways related to neurotransmission and potentially offering therapeutic benefits in neuropsychiatric disorders. The unique combination of the piperazine and pyridin-2-ol moieties enhances its binding affinity to biological targets.
Biological Studies
Biological Target Interactions
Research has shown that 5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol interacts with various enzymes and receptors. Studies have indicated its potential as an inhibitor of certain enzymes involved in metabolic pathways, which could lead to applications in metabolic diseases.
Antimicrobial and Anticancer Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various pathogens and may possess anticancer properties by inducing apoptosis in cancer cells. Its effectiveness is being evaluated in vitro and in vivo to determine its potential as a therapeutic agent.
Industrial Applications
Synthesis of Complex Organic Molecules
In industrial chemistry, this compound serves as an intermediate in the synthesis of more complex organic compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties for specific applications.
Mechanism of Action
The mechanism of action of 5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Core Structural Variations
The compound belongs to a broader class of piperazine-carbonyl-pyridine derivatives. Below is a comparison with key analogs:
Impact of Substituents on Activity
- Chlorophenyl vs. The methyl group increases hydrophobicity, which may influence pharmacokinetics .
- Trifluoromethylphenyl (UDO): The –CF₃ group in UDO enhances metabolic stability and electron-withdrawing properties, contributing to its efficacy as a CYP51 inhibitor against Trypanosoma cruzi .
- Sulfonyl Linker (PSB603): Substituting the carbonyl group with a sulfonyl linker shifts the compound’s target specificity, as seen in PSB603’s role as an adenosine A2B antagonist .
Biological Activity
5-[4-(4-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol (CAS No. 1252851-24-3) is a piperazine derivative that has garnered attention for its potential biological activities. This compound is characterized by a complex structure that combines a piperazine ring with a pyridin-2-ol moiety, contributing to its unique pharmacological properties. This article delves into the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features:
- A piperazine ring which is known for its versatility in medicinal chemistry.
- A pyridin-2-ol component that may enhance its biological activity through hydrogen bonding and coordination with metal ions.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes, potentially modulating their activity. This inhibition can lead to downstream effects on metabolic pathways.
- Receptor Modulation : It may interact with G-protein-coupled receptors (GPCRs), influencing signal transduction pathways that are critical for various physiological responses.
Biological Activities
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against various bacterial strains, making it a candidate for further exploration in antimicrobial therapy.
- Anticancer Properties : Some investigations have pointed to its ability to inhibit cancer cell proliferation, although specific mechanisms remain to be fully elucidated.
- Anti-inflammatory Effects : The compound has shown promise in modulating inflammatory responses, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
Comparative Analysis with Similar Compounds
A comparison with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Features | Notable Activities |
|---|---|---|
| 4-(4-Chlorophenyl)piperazine | Simpler piperazine derivative | Antidepressant effects |
| 1-(4-Chlorophenyl)piperazine | Another related compound | Antipsychotic properties |
This compound stands out due to the combined effects of the piperazine and pyridin-2-ol moieties, which may enhance its binding affinity and specificity towards biological targets.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- In Vitro Studies : Research conducted on RAW 264.7 cells demonstrated that derivatives of this compound exhibited selective inhibition of inflammatory markers without cytotoxicity, suggesting a favorable safety profile for therapeutic applications .
- Structure–Activity Relationship (SAR) : Investigations into the SAR have revealed that modifications in the chlorophenyl group significantly affect the biological potency of the compound, indicating the importance of this moiety in mediating activity against specific targets .
- Clinical Implications : Ongoing research is evaluating the potential use of this compound as a lead in drug development for conditions such as diabetes and cancer, where modulation of specific pathways could yield therapeutic benefits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
